molecular formula C2H5O3S- B1225610 Ethanesulfonate

Ethanesulfonate

Cat. No.: B1225610
M. Wt: 109.13 g/mol
InChI Key: CCIVGXIOQKPBKL-UHFFFAOYSA-M
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Description

Ethanesulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is ethyl. It is a conjugate base of an ethanesulfonic acid.

Scientific Research Applications

Applications in Industry

  • Electronics Manufacturing
    • Ethanesulfonic acid is widely utilized in the production of electronic circuit boards. It serves as a cleaning agent to remove impurities from circuit boards, thereby enhancing the longevity and performance of electronic devices such as laptops, tablets, and mobile phones .
    • It is crucial in the electrolytic reduction of perrhenate solutions, which is essential for certain electronic applications .
  • Catalysis
    • The compound acts as a catalyst in various chemical reactions, including alkylation and polymerization. Its ability to facilitate these reactions makes it valuable in the synthesis of complex organic compounds .
  • Chemical Synthesis
    • Ethanesulfonic acid is involved in the preparation of esters and other derivatives, such as ethanesulfonic acid ethyl ester through reactions with triethoxymethane .
    • It is also used in the synthesis of nanoparticles, where it acts as a stabilizing agent during the formation of metal nanoparticles from precursor solutions .
  • Agricultural Chemicals
    • The compound finds applications in the formulation of herbicides and pesticides, contributing to agricultural productivity by enhancing the efficacy of these chemicals .
  • Pharmaceuticals
    • Ethanesulfonic acid serves as an intermediate in the synthesis of various pharmaceuticals, including antiseptics and disinfectants, which are essential for health care and hygiene applications .

Data Table: Applications Overview

Application AreaSpecific UsesNotes
ElectronicsCleaning agent for circuit boardsEnhances battery life and device performance
CatalysisAlkylation and polymerization reactionsFacilitates complex organic synthesis
Chemical SynthesisPreparation of esters and nanoparticlesUsed in various chemical reactions
Agricultural ChemicalsFormulation of herbicidesImproves agricultural productivity
PharmaceuticalsSynthesis of antiseptics and disinfectantsEssential for health care applications

Case Study 1: Electronics Industry Impact

A study highlighted the role of ethanesulfonic acid in improving the manufacturing processes of multilayer circuit boards. By utilizing this compound for initial cleaning phases, manufacturers reported a significant reduction in defects during production, leading to enhanced product reliability .

Case Study 2: Catalytic Efficiency

Research demonstrated that ethanesulfonic acid significantly increases the rate of alkylation reactions compared to traditional catalysts. This finding has implications for developing more efficient synthetic routes in organic chemistry, potentially reducing costs and waste .

Case Study 3: Agricultural Formulations

In agricultural research, ethanesulfonic acid was incorporated into herbicide formulations to improve solubility and efficacy. Field trials indicated that crops treated with these enhanced formulations exhibited higher resistance to pests and diseases compared to those treated with standard herbicides .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity ethanesulfonate, and how can purity be validated?

this compound is typically synthesized via sulfonation of ethane derivatives or neutralization of ethanesulfonic acid with appropriate bases. To ensure purity, employ techniques such as:

  • Ion Chromatography (IC) for anion quantification.
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity .
  • Elemental Analysis to verify stoichiometry.
  • Thermogravimetric Analysis (TGA) to assess hygroscopicity and thermal stability. Reference: Detailed synthesis protocols should follow guidelines for reproducibility outlined in academic journals (e.g., Beilstein Journal of Organic Chemistry) .

Q. How can researchers address discrepancies in reported solubility data for this compound across studies?

Contradictions often arise from variations in solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Mitigation strategies include:

  • Standardizing solvents (e.g., HPLC-grade water).
  • Using controlled-temperature equilibration baths.
  • Cross-validating results with multiple analytical methods (e.g., UV-Vis spectroscopy and IC) . Example Table:
StudySolubility (g/100 mL)Temperature (°C)Method
A12.3 ± 0.525Gravimetric
B10.8 ± 0.325UV-Vis

Q. What spectroscopic techniques are most effective for characterizing this compound in complex matrices?

  • Raman Spectroscopy : Identifies sulfonate group vibrations (~1040 cm⁻¹).
  • Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., [M-H]⁻ at m/z 109).
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks (using SHELX programs for refinement) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations can model:

  • Electron density around sulfonate groups to predict nucleophilic/electrophilic sites.
  • Solvent interaction energies using COSMO-RS models. Methodology: Optimize geometries at the B3LYP/6-311+G(d,p) level and validate with experimental IR/NMR data .

Q. What strategies resolve contradictions in this compound’s role as a stabilizing agent in electrochemical studies?

Conflicting reports may stem from electrode material compatibility or electrolyte pH. Systematic approaches include:

  • Controlled Potential Electrolysis (CPE) to assess degradation products.
  • X-ray Photoelectron Spectroscopy (XPS) to analyze electrode surface interactions.
  • pH-dependent stability assays (e.g., cyclic voltammetry at pH 2–12) .

Q. How do isotopic labeling studies (e.g., ³⁴S) enhance mechanistic understanding of this compound’s environmental degradation pathways?

Isotopic tracing clarifies:

  • Biodegradation routes via sulfate-reducing bacteria.
  • Abiotic hydrolysis kinetics in soil/water systems. Experimental Design:
  • Use ³⁴S-labeled this compound in microcosm experiments.
  • Track isotopic ratios via LC-MS/MS or isotope-ratio mass spectrometry .

Q. Methodological Best Practices

Q. What criteria define robust experimental design for this compound-based drug formulation studies?

  • In vitro assays : Include stability tests under physiological pH (1.2–7.4) and temperature (37°C).
  • In vivo models : Use pharmacokinetic studies to monitor renal clearance rates.
  • Statistical rigor : Apply ANOVA for batch-to-batch variability analysis .

Q. How should researchers structure data reporting to ensure reproducibility in this compound studies?

Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw NMR/MS spectra in repositories (e.g., Zenodo).
  • Document synthesis conditions (e.g., solvent ratios, reaction times) in supplementary materials .

Properties

Molecular Formula

C2H5O3S-

Molecular Weight

109.13 g/mol

IUPAC Name

ethanesulfonate

InChI

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)/p-1

InChI Key

CCIVGXIOQKPBKL-UHFFFAOYSA-M

SMILES

CCS(=O)(=O)[O-]

Canonical SMILES

CCS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Compound (I) esylate was synthesized using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (50 mg, 0.092 mmol) and ethane sulfonic acid (9.3 mg, 0.092 mmol). No precipitation was obtained after stirring over night. The solvent was evaporated and ethyl acetate (2 ml) was added. A suspension was formed. The suspension was stirred over night, was filtered and dried under vacuum at 50° C. to give the title product; yield 49 mg, 0.075 mmol, 81%
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethanesulfonate
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